molecular formula C12H15FN2 B13002011 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile

Cat. No.: B13002011
M. Wt: 206.26 g/mol
InChI Key: MYFBQCNEASUYJR-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is an organic compound that features a diethylamino group, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: This can be achieved by nitration of fluorobenzene followed by reduction to form the corresponding aniline derivative.

    Introduction of the Diethylamino Group: The aniline derivative can be reacted with diethylamine under suitable conditions to introduce the diethylamino group.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atom can be substituted with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity. The nitrile group may also play a role in the compound’s reactivity and interaction with enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-2-(4-chlorophenyl)acetonitrile
  • 2-(Diethylamino)-2-(4-bromophenyl)acetonitrile
  • 2-(Diethylamino)-2-(4-methylphenyl)acetonitrile

Uniqueness

2-(Diethylamino)-2-(4-fluorophenyl)acetonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it potentially more effective in certain applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

2-(diethylamino)-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C12H15FN2/c1-3-15(4-2)12(9-14)10-5-7-11(13)8-6-10/h5-8,12H,3-4H2,1-2H3

InChI Key

MYFBQCNEASUYJR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C#N)C1=CC=C(C=C1)F

Origin of Product

United States

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